molecular formula C15H24ClNO B1397633 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride CAS No. 1219982-42-9

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1397633
CAS No.: 1219982-42-9
M. Wt: 269.81 g/mol
InChI Key: HYYXJJRNAFFFOS-UHFFFAOYSA-N
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Description

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a pyrrolidine-based compound characterized by a tert-pentyl-substituted phenyl ether linked to the 3-position of the pyrrolidine ring, with a hydrochloride counterion. The tert-pentyl group (2-methylbutan-2-yl) confers high lipophilicity, which may enhance blood-brain barrier permeability, while the pyrrolidine ring offers conformational rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYXJJRNAFFFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride typically involves multiple steps, starting with the preparation of the tert-pentyl phenol derivative. This derivative is then reacted with pyrrolidinyl chloride under specific conditions to form the ether linkage. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of pyrrolidinyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrrolidinyl ether moiety.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of the phenyl ring can lead to the formation of quinones or other oxidized phenolic derivatives.

  • Reduction: Reduction of the pyrrolidinyl ether moiety can result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield various substituted phenyl ethers or pyrrolidinyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Biological Activity Studies
    • Neurotransmitter Interaction : Compounds similar to 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride have shown potential interactions with neurotransmitter receptors, suggesting possible neuroprotective properties. Research indicates that such compounds may influence synaptic transmission and neuroplasticity, which are critical in neurodegenerative diseases.
    • Analgesic Effects : Pyrrolidine derivatives are known for their diverse biological activities, including analgesic effects. Preliminary studies suggest that this compound might exhibit similar properties, warranting further investigation into its mechanisms of action and therapeutic potential.
  • Synthesis of Pharmaceutical Intermediates
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .
  • Material Science
    • In material science, the compound's chemical properties facilitate its use in creating novel materials with specific functionalities. Research into its polymerization behavior could lead to advancements in creating materials with tailored mechanical and thermal properties.

Case Studies

  • Neuroprotective Studies : A study explored the binding affinity of similar compounds to neurotransmitter receptors, indicating that modifications to the pyrrolidine structure could enhance neuroprotective effects. The findings suggest that further exploration of this compound could yield valuable insights into developing neuroprotective therapies.
  • Antimicrobial Applications : Research on pyrrolidine derivatives has highlighted their antimicrobial properties. While specific data on this compound is limited, the structural similarities to known antimicrobial agents suggest it may possess similar activities, making it a candidate for further study in this area .

Mechanism of Action

The mechanism by which 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system under study.

Comparison with Similar Compounds

Lipophilicity and Bioavailability

  • In contrast, the trifluoromethyl group in balances lipophilicity and polarity, enhancing both bioavailability and target engagement .

Metabolic Stability

  • Halogenated analogs (e.g., ) exhibit slower hepatic clearance due to resistance to oxidative metabolism.
  • The ester-containing compound () is prone to hydrolysis in vivo, limiting its utility in oral formulations .

Receptor Binding

  • Pyrrolidine-3-substituted compounds (e.g., target compound and ) may adopt distinct conformational profiles compared to 2-substituted derivatives (), affecting GPCR selectivity.

Biological Activity

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₈ClNO
  • Molecular Weight : 299.88 g/mol
  • Functional Groups : The compound features a piperidine ring, a phenoxy group with a tert-pentyl substituent, and a hydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the context of its application in research or therapeutic settings.

Antiviral Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral activities. For instance, studies have shown that certain pyrrolidine derivatives can inhibit viral replication in various models, suggesting potential applications in antiviral drug development .

Anticancer Activity

Pyrrolidine derivatives have also been investigated for their anticancer properties. Compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. For example, it may inhibit metalloproteases, which are implicated in various diseases, including cancer and cardiovascular disorders. This inhibition could lead to therapeutic applications in managing these conditions .

Study on Antiviral Activity

In a study examining the antiviral properties of pyrrolidine derivatives, compounds similar to this compound were tested against HIV-1 and other viruses. Results indicated moderate protective effects against viral replication, highlighting the potential for further development in antiviral therapies .

Study on Anticancer Effects

A research project focused on the synthesis and evaluation of new pyrrolidine derivatives revealed significant cytotoxicity against several cancer cell lines. The study found that modifications to the piperidine ring enhanced potency, suggesting that structural variations can optimize therapeutic efficacy .

Data Table: Biological Activities

Activity Type Observed Effect Reference
AntiviralModerate protection against HIV-1
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of metalloproteases

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling 3-pyrrolidinol with 4-(tert-pentyl)phenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the ether intermediate, followed by hydrochloride salt formation via HCl gas or aqueous HCl. Reaction optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow protocols for pyrrolidine derivatives:

  • Use fume hoods and closed systems to avoid inhalation .
  • Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Store separately from oxidizers and acids; dispose of waste via certified hazardous waste services .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H/13C^{13}C NMR shifts to confirm pyrrolidinyl ether linkage and tert-pentyl group.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification, as demonstrated in similar pyrrolidine derivatives .
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key reactions .
  • Apply cheminformatics tools to predict reaction pathways and byproducts, reducing trial-and-error experimentation .
  • Validate computational models with experimental data (e.g., HPLC purity, yield) to refine predictive accuracy .

Q. What experimental design strategies improve yield and selectivity in its synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent). For example, a 2³ factorial design can optimize reaction time (12–24 hrs), temperature (50–80°C), and base concentration .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to identify optimal conditions .

Q. How do reaction mechanisms differ under varying conditions (e.g., acidic vs. basic media)?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) or trapping agents (e.g., TEMPO) to identify intermediates in ether formation.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to compare rate constants under different pH conditions .

Analytical and Application-Focused Questions

Q. What analytical methods are suitable for detecting impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Quantify trace impurities using reverse-phase columns (C18) with gradient elution (acetonitrile/water + 0.1% TFA) .
  • NMR Spectroscopy : Detect residual solvents or stereochemical impurities via 1H^1H NMR signal splitting .

Q. How can this compound serve as a precursor in medicinal chemistry research?

  • Methodological Answer :

  • Pharmacophore Modification : Functionalize the pyrrolidine ring (e.g., N-alkylation) to enhance binding affinity for target receptors .
  • Biological Assays : Test derivatives for activity against GPCRs or ion channels, using in vitro models (e.g., HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
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4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride

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